

# An In-depth Technical Guide to Otssp167: Chemical Structure, Properties, and Experimental Protocols

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## Compound of Interest

Compound Name: Otssp167

Cat. No.: B609791

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## Abstract

**Otssp167**, also known as OTS167, is a potent, orally bioavailable small molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis, and its overexpression is correlated with poor prognosis in several human cancers. **Otssp167** has demonstrated significant anti-neoplastic activity in a range of preclinical cancer models. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the investigation of **Otssp167**.

## Chemical Structure and Physicochemical Properties

**Otssp167** is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized below.

Property	Value	Reference
IUPAC Name	1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-(((1r,4r)-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethanone hydrochloride	[1]
Chemical Formula	C <sub>25</sub> H <sub>29</sub> Cl <sub>3</sub> N <sub>4</sub> O <sub>2</sub>	[1]
Molecular Weight	523.88 g/mol	[1]
CAS Number	1431698-10-0 (HCl salt), 1431697-89-0 (free base)	[1][2]
SMILES	CC(C1=C(N[C@H]2CC-- INVALID-LINK-- CC2)C3=NC(C4=CC(Cl)=C(O) C(Cl)=C4)=CC=C3N=C1)=O. [H]Cl	[1]
InChI Key	XDGWHISAOWEFML- BFLZMHAMSA-N	[1]
Solubility	DMSO: 30 mg/mL Ethanol: 1 mg/mL DMF: 10 mg/mL DMSO:PBS (pH 7.2) (1:9): 0.1 mg/mL Water: 7.14 mg/mL (HCl salt, with sonication)	[3][4]
Appearance	Crystalline solid	[5]

## Pharmacological Properties and Mechanism of Action

**Otssp167** is a highly potent, ATP-competitive inhibitor of MELK kinase.[6] However, it also exhibits activity against other kinases, contributing to its overall cellular effects.

## On-Target Activity: MELK Inhibition

**Otssp167** potently inhibits MELK with a very low IC<sub>50</sub> value. This inhibition disrupts downstream signaling pathways regulated by MELK, leading to anti-proliferative and apoptotic effects in cancer cells where MELK is overexpressed.

## Off-Target Activities

Subsequent research has revealed that **Otssp167** also inhibits other kinases, which may contribute to its anti-cancer efficacy and should be considered in experimental design and data interpretation.

Target Kinase	IC <sub>50</sub>	Reference
MELK	0.41 nM	<a href="#">[6]</a> <a href="#">[7]</a>
MAP2K7	160 nM	<a href="#">[1]</a>
Aurora B	~25 nM	<a href="#">[8]</a>
BUB1	Inhibition observed	<a href="#">[1]</a> <a href="#">[6]</a>
Haspin	Inhibition observed	<a href="#">[1]</a> <a href="#">[6]</a>

## In Vitro Anti-proliferative Activity

**Otssp167** has demonstrated potent growth-inhibitory effects across a variety of human cancer cell lines.

Cell Line	Cancer Type	IC50	Reference
A549	Lung	6.7 nM	[2][8]
T47D	Breast	4.3 nM	[2][8]
DU4475	Breast	2.3 nM	[2][8]
22Rv1	Prostate	6.0 nM	[2][8]
HT1197	Bladder	97 nM	[2][8]
KOPT-K1	T-ALL	10 nM	[7]
DND-41	T-ALL	57 nM	[7]

## In Vivo Activity and Bioavailability

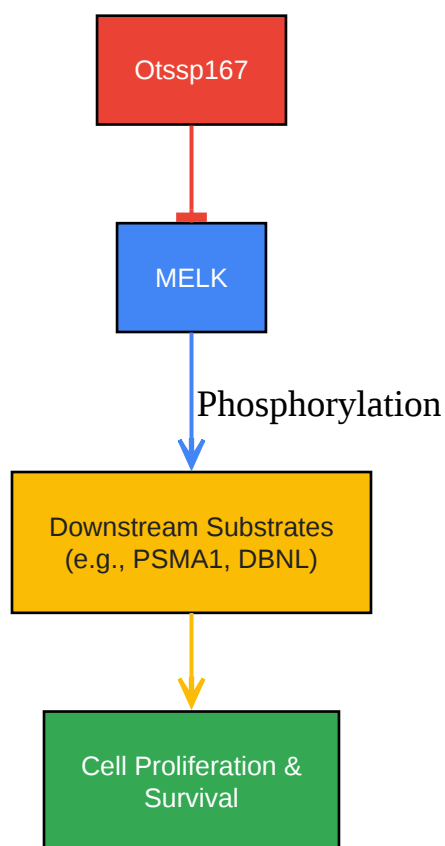
**Otssp167** is orally bioavailable and has shown significant tumor growth inhibition in xenograft models of various cancers, including breast, lung, prostate, and pancreas.[9] For instance, in an MDA-MB-231 breast cancer xenograft model, intravenous administration of 20 mg/kg resulted in a 73% tumor growth inhibition (TGI), while oral administration of 10 mg/kg once daily led to a 72% TGI.[10] While specific pharmacokinetic parameters are not extensively published, its high oral bioavailability has been noted.[9]

## Signaling Pathways and Cellular Mechanisms

**Otssp167** impacts several critical signaling pathways involved in cell proliferation, survival, and cell cycle control.

### MELK Signaling Pathway

**Otssp167** directly inhibits the kinase activity of MELK, preventing the phosphorylation of its downstream substrates. This is the primary mechanism of action attributed to the compound.

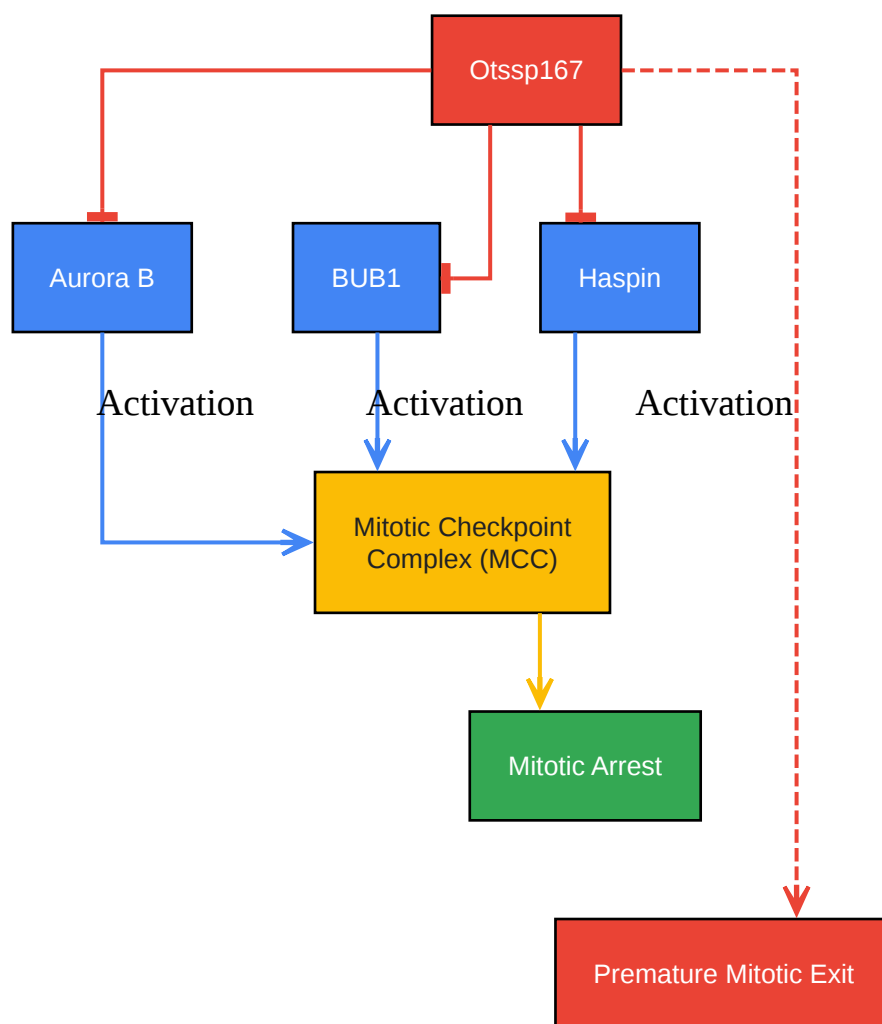


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Caption: **Otssp167** inhibits MELK, preventing downstream signaling.

## Abrogation of the Mitotic Checkpoint

**Otssp167** has been shown to abrogate the mitotic checkpoint, leading to mitotic exit even in the presence of microtubule inhibitors.[1][6] This effect is attributed to its off-target inhibition of key mitotic kinases.

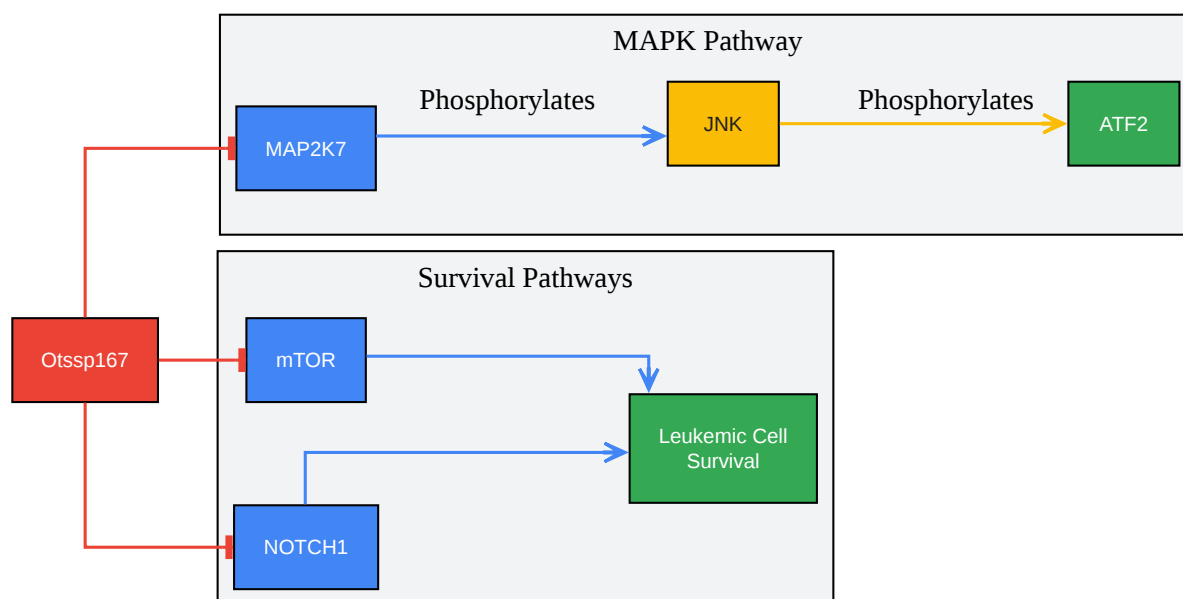


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Caption: **Otssp167**'s off-target effects lead to mitotic checkpoint abrogation.

## Inhibition of MAP2K7-JNK and mTOR/NOTCH1 Pathways

In T-cell acute lymphoblastic leukemia (T-ALL), **Otssp167** has been shown to inhibit the MAP2K7-JNK pathway, as well as the mTOR and NOTCH1 survival pathways.[1]



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Caption: **Otssp167** inhibits multiple signaling pathways in T-ALL.

## Experimental Protocols

### In Vitro MELK Kinase Assay[10]

This protocol describes a radiometric assay to measure the kinase activity of recombinant MELK and its inhibition by **Otssp167**.

Materials:

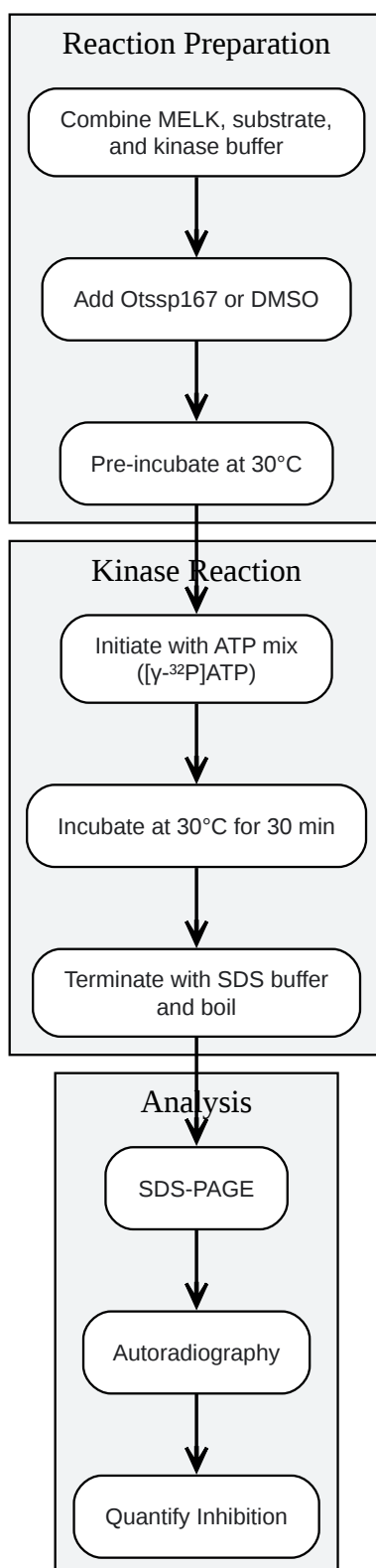
- Recombinant MELK protein (0.4 µg)
- Substrate (e.g., myelin basic protein, 5 µg)
- Kinase Buffer: 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl<sub>2</sub>, 0.1 mM EGTA

- 50  $\mu$ M "cold" ATP
- [ $\gamma$ - $^{32}$ P]ATP (10  $\mu$ Ci)
- **Otssp167** (dissolved in DMSO)
- SDS sample buffer
- SDS-PAGE apparatus and reagents
- Phosphor screen or autoradiography film

Procedure:

- Prepare the kinase reaction mixture in a final volume of 20  $\mu$ L by combining the kinase buffer, recombinant MELK protein, and substrate.
- Add **Otssp167** (e.g., final concentration of 10 nM) or DMSO (vehicle control) to the reaction mixture.
- Pre-incubate the mixture for a suitable duration (e.g., 10-30 minutes) at 30°C.
- Initiate the kinase reaction by adding the ATP mix (cold ATP and [ $\gamma$ - $^{32}$ P]ATP).
- Incubate the reaction for 30 minutes at 30°C.
- Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of  $^{32}$ P into the substrate.
- Quantify the band intensities to determine the extent of inhibition.





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Caption: Workflow for the in vitro MELK kinase assay.

## Cell Viability Assay[7]

This protocol outlines a method to assess the cytotoxic effects of **Otssp167** on cancer cell lines.

### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- **Otssp167** (stock solution in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
- Luminometer

### Procedure:

- Seed cells in a 96-well plate at a density of  $2 \times 10^4$  cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **Otssp167** in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Include a vehicle control (DMSO only).
- Remove the old medium from the cells and add the medium containing the different concentrations of **Otssp167**.
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- After the incubation period, allow the plate to equilibrate to room temperature.
- Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

## Western Blot Analysis[7]

This protocol is for detecting changes in protein expression and phosphorylation in cells treated with **Otssp167**.

Materials:

- Cells treated with **Otssp167** or vehicle control
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Cell scraper
- Microcentrifuge
- BCA protein assay kit
- SDS-PAGE apparatus and reagents
- PVDF membrane
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., against MELK, p-AKT, total AKT, cleaved PARP, etc.)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

- Imaging system

#### Procedure:

- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells by adding ice-cold lysis buffer and scraping.
- Incubate the lysate on ice for 30 minutes.
- Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature the protein samples by boiling in SDS sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the ECL substrate and visualize the protein bands using an imaging system.

## Conclusion

**Otssp167** is a promising anti-cancer agent with a well-defined primary target, MELK, and known off-target activities that likely contribute to its efficacy. Its oral bioavailability and potent in vivo activity make it a compelling candidate for further drug development. The information and protocols provided in this guide are intended to facilitate further research into the mechanisms

of action and therapeutic potential of **Otssp167**. Researchers should consider its polypharmacological profile when designing experiments and interpreting results.

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